molecular formula C17H25NO B2558923 3-(2,4-Di-tert-butylphenoxy)propanenitrile CAS No. 1041594-75-5

3-(2,4-Di-tert-butylphenoxy)propanenitrile

Cat. No.: B2558923
CAS No.: 1041594-75-5
M. Wt: 259.393
InChI Key: REHMHKBXKSFACE-UHFFFAOYSA-N
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Description

3-(2,4-Di-tert-butylphenoxy)propanenitrile is an organic compound with the molecular formula C17H25NO. It is characterized by the presence of a phenoxy group substituted with two tert-butyl groups at the 2 and 4 positions, and a propanenitrile group attached to the phenoxy group. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Di-tert-butylphenoxy)propanenitrile typically involves the reaction of 2,4-di-tert-butylphenol with 3-chloropropanenitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to achieve the desired quality of the compound .

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Di-tert-butylphenoxy)propanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,4-Di-tert-butylphenoxy)propanenitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.

    Industry: Utilized as an antioxidant in polymer production and as a stabilizer in various industrial processes

Mechanism of Action

The mechanism of action of 3-(2,4-Di-tert-butylphenoxy)propanenitrile involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group allows it to interact with cellular membranes and proteins, potentially disrupting their normal functions. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Studies have shown that it can affect oxidative stress pathways and cellular redox balance, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,4-Di-tert-butylphenoxy)propanenitrile is unique due to the presence of both the phenoxy and nitrile groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(2,4-ditert-butylphenoxy)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO/c1-16(2,3)13-8-9-15(19-11-7-10-18)14(12-13)17(4,5)6/h8-9,12H,7,11H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REHMHKBXKSFACE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OCCC#N)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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